molecular formula C14H19BClF3KN3O2 B1458635 Potassium (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)trifluoroborate CAS No. 1704704-41-5

Potassium (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)trifluoroborate

Cat. No. B1458635
M. Wt: 403.68 g/mol
InChI Key: AKRNVJMZGAMMTG-UHFFFAOYSA-N
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Description

Potassium (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)trifluoroborate is a chemical compound with the molecular formula C10H19BF3KN2O2 . It has a molecular weight of 306.17 . The compound is also known by its CAS number 936329-97-4 .

Scientific Research Applications

Suzuki-Miyaura Cross-Couplings

Potassium [1-(tert-butoxycarbonyl)-1H-indol-2-yl]trifluoroborate has been utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. It demonstrated successful coupling with various aryl and hetaryl bromides, highlighting its reactivity and potential in constructing complex molecules for pharmaceutical applications (Kassis et al., 2009).

Crystal Structure Analysis

The crystal structure of Potassium [1-(tert-butoxycarbonyl)-1H-indol-3-yl]trifluoroborate hemihydrate was detailed, revealing significant deviations in the planarity between the carboxyl group and adjacent tert-butyl groups. This study provides insights into the structural attributes that may influence its reactivity and interaction with other molecules (Berionni et al., 2012).

Novel Dendritic Melamine Synthesis

Researchers have reported the synthesis of novel dendritic G-2 melamines incorporating piperidine motifs, using 4-amino-1-(tert-butoxycarbonyl)piperidine as a central building block. These compounds exhibited unique self-assembly properties, forming large homogeneously packed spherical nano-aggregates, which may have implications for materials science and nanotechnology applications (Sacalis et al., 2019).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of new pyridine derivatives, which involve the functionalization of piperazine rings, has been conducted. These compounds were screened for their antibacterial activity, demonstrating the potential of piperazine-based molecules in the development of new antimicrobials (Patel & Agravat, 2009).

CO2 Absorption Enhancement

Research on carbon dioxide absorption with aqueous potassium carbonate promoted by piperazine has shown that the addition of piperazine significantly enhances CO2 absorption rates. This study highlights the importance of such chemical compounds in environmental applications, particularly in carbon capture technologies (Cullinane & Rochelle, 2004).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has several precautionary statements associated with it, including P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The compound has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

potassium;[3-chloro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-4-yl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BClF3N3O2.K/c1-14(2,3)24-13(23)22-8-6-21(7-9-22)12-11(16)10(4-5-20-12)15(17,18)19;/h4-5H,6-9H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRNVJMZGAMMTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=NC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BClF3KN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)trifluoroborate

CAS RN

1704704-41-5
Record name Borate(1-), [3-chloro-2-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-4-pyridinyl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704704-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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